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molecular formula C8H8F3NO B1297676 2-Methoxy-5-(trifluoromethyl)aniline CAS No. 349-65-5

2-Methoxy-5-(trifluoromethyl)aniline

Cat. No. B1297676
M. Wt: 191.15 g/mol
InChI Key: RKUSRLUGUVDNKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04778914

Procedure details

4-Methoxy-3-nitrobenzotrifluoride (95 g) in isopropanol (1.0 liter) and water (250 ml) was mixed with concentrated hydrochloric acid (15 ml). Iron powder (180 g) was added and the mixture was heated and stirred under reflux. After 90 minutes the mixture was cooled to 50° C. and filtered. The residue was washed with isopropanol and the combined filtrates evaporated. The residue was dissolved in toluene and the solution dried (MgSO4) and evaporated. The residue was triturated with light petroleum (b.p. 30°-40°) to give the 3-amino-4-methoxybenzotrifluoride as a colourless solid (68 g).
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
180 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([F:12])([F:11])[F:10])=[CH:5][C:4]=1[N+:13]([O-])=O.Cl>C(O)(C)C.O.[Fe]>[NH2:13][C:4]1[CH:5]=[C:6]([C:9]([F:10])([F:11])[F:12])[CH:7]=[CH:8][C:3]=1[O:2][CH3:1]

Inputs

Step One
Name
Quantity
95 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
180 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The residue was washed with isopropanol
CUSTOM
Type
CUSTOM
Details
the combined filtrates evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with light petroleum (b.p. 30°-40°)

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1OC)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 68 g
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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